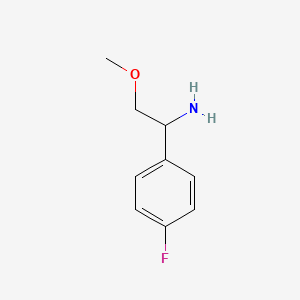

1-(4-Fluorophenyl)-2-methoxyethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-methoxyethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5,9H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKVATIGJAVHNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321839-91-2 | |

| Record name | 1-(4-fluorophenyl)-2-methoxyethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (1S)-1-(4-Fluorophenyl)-2-methoxyethan-1-amine Hydrochloride (CAS 1314032-47-7)

This document provides an in-depth technical overview of (1S)-1-(4-fluorophenyl)-2-methoxyethan-1-amine hydrochloride, a chiral building block of significant interest in modern drug discovery and development. While public domain data on this specific molecule is nascent, this guide synthesizes foundational principles of asymmetric synthesis, analytical chemistry, and structural elucidation from closely related analogues to provide a robust and practical framework for researchers. Our approach is grounded in explaining the causal relationships behind experimental design, ensuring that the presented protocols are not merely instructional but also educational.

Introduction and Strategic Importance

(1S)-1-(4-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride belongs to the class of chiral phenylethylamines, a scaffold that is a cornerstone in medicinal chemistry. The introduction of a fluorine atom on the phenyl ring can significantly modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability and binding affinity, while the methoxy group introduces a potential hydrogen bond acceptor and alters the molecule's polarity and conformational flexibility. As a single enantiomer, this compound offers stereochemical precision, which is paramount in the development of selective therapeutics.[1] Its primary utility lies as a versatile intermediate for constructing more complex, biologically active molecules.

Molecular Structure and Physicochemical Properties

The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions compared to the free base.[2]

| Property | Value | Source |

| CAS Number | 1314032-47-7 | [3] |

| Molecular Formula | C₉H₁₃ClFNO | [3] |

| Molecular Weight | 205.66 g/mol | [3] |

| IUPAC Name | (S)-1-(4-fluorophenyl)-2-methoxyethan-1-amine hydrochloride | [3] |

| Purity | Typically ≥95% | [3] |

| Appearance | White to off-white solid | [4] |

| SMILES | COCC1=CC=C(F)C=C1.[H]Cl | [3] |

Proposed Asymmetric Synthesis Pathway

The overall transformation can be visualized as follows:

Caption: Proposed asymmetric synthesis workflow.

Synthesis of Ketone Precursor: 1-(4-fluorophenyl)-2-methoxyethan-1-one

The synthesis begins with the preparation of the ketone. A reliable method is the Friedel-Crafts acylation of fluorobenzene with methoxyacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Protocol:

-

To a cooled (0 °C), stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in an inert solvent (e.g., dichloromethane), add methoxyacetyl chloride (1.1 equivalents) dropwise.

-

After stirring for 15 minutes, add fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.

-

Carefully quench the reaction by pouring it over crushed ice with concentrated HCl.

-

Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 1-(4-fluorophenyl)-2-methoxyethan-1-one.

Asymmetric Reductive Amination

The key stereochemical control is introduced in this step. We propose a method using a chiral auxiliary, specifically (R)-tert-butanesulfinamide, which is renowned for its robustness and high diastereoselectivity in the synthesis of chiral amines (Ellman's method).[7]

Protocol:

-

Imine Formation: In a flask containing 1-(4-fluorophenyl)-2-methoxyethan-1-one (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in an anhydrous solvent like THF, add a Lewis acid catalyst such as Ti(OEt)₄ (1.5 eq). Heat the mixture to reflux for 6-12 hours. The titanium ethoxide acts as both a Lewis acid to activate the ketone and a dehydrating agent to drive the equilibrium towards the sulfinylimine.

-

Diastereoselective Reduction: Cool the reaction mixture to -48 °C (an acetonitrile/dry ice bath). Add a reducing agent, such as sodium borohydride (NaBH₄) (2.0 eq), portion-wise. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond, directing the hydride attack to the opposite face, thus establishing the desired stereocenter. Stir the reaction at this temperature for 3-4 hours.

-

Workup and Auxiliary Cleavage: Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Concentrate the organic layers and re-dissolve the crude sulfinamide intermediate in methanol. Add a stoichiometric amount of HCl (e.g., 2M HCl in diethyl ether) and stir at room temperature for 1 hour. The acidic conditions cleave the sulfinamide auxiliary, which can be recovered, and simultaneously form the hydrochloride salt of the desired amine.

-

Isolation: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a solvent system like isopropanol/ether to yield the final product, (1S)-1-(4-fluorophenyl)-2-methoxyethan-1-amine hydrochloride.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the structure and purity of the synthesized compound.

Sources

- 1. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 2. 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride (1255098-85-1) for sale [vulcanchem.com]

- 3. (1S)-1-(4-fluorophenyl)-2-methoxyethan-1-amine hydrochloride 95.00% | CAS: 1314032-47-7 | AChemBlock [achemblock.com]

- 4. (S)-1-(2-Fluorophenyl)ethanamine hydrochloride | 1332832-14-0 [chemicalbook.com]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

(S)-1-(4-Fluorophenyl)-2-methoxyethan-1-amine vs (R)-enantiomer structure

An In-Depth Technical Guide to the Stereochemical Analysis of (S)- and (R)-1-(4-Fluorophenyl)-2-methoxyethan-1-amine

Executive Summary

The principle of chirality is a cornerstone of modern drug development, as the three-dimensional arrangement of atoms in a molecule can drastically alter its pharmacological and toxicological profile. This guide provides a detailed technical framework for researchers and scientists focused on the stereochemical differentiation of (S)- and (R)-1-(4-Fluorophenyl)-2-methoxyethan-1-amine. These chiral amines serve as critical building blocks in the synthesis of advanced pharmaceutical intermediates. We will explore the fundamental concepts of their stereoisomerism, present validated analytical methodologies for their separation and characterization—including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—and discuss the rationale behind these experimental choices. This document is structured to serve as a practical, field-proven resource, emphasizing scientific integrity, experimental reproducibility, and authoritative grounding in established analytical chemistry principles.

The Imperative of Chirality in Pharmaceutical Science

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. The two mirror-image forms of a chiral molecule are known as enantiomers. While sharing identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they can exhibit profoundly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral, leading to diastereomeric interactions with distinct affinities and outcomes for each enantiomer.

The tragic case of thalidomide in the 1960s serves as a stark reminder of this principle; the (R)-enantiomer possessed the desired sedative effects, while the (S)-enantiomer was found to be a potent teratogen.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) now mandate that each enantiomer of a chiral drug be studied independently.[1] This necessitates robust, reliable, and precise analytical methods to separate, identify, and quantify the individual enantiomers of any chiral drug candidate or synthetic intermediate, such as 1-(4-Fluorophenyl)-2-methoxyethan-1-amine.

Structural Elucidation of the Enantiomeric Pair

The (S)- and (R)- enantiomers of this compound are structurally identical in terms of atomic connectivity. Their difference lies solely in the spatial orientation of the groups around the chiral center—the carbon atom bonded to the amine group, the 4-fluorophenyl ring, the methoxymethyl group, and a hydrogen atom.

Caption: 2D representation of the (S) and (R) enantiomers. The bold and dashed bonds indicate the different spatial arrangements around the chiral center (C).

Physicochemical Properties

Enantiomers exhibit identical physical and chemical properties in an achiral environment. Their differentiation arises from their interaction with other chiral entities, most notably plane-polarized light.

| Property | (S)-Enantiomer | (R)-Enantiomer | Rationale |

| Molecular Formula | C₉H₁₂FNO | C₉H₁₂FNO | Same atomic composition. |

| Molecular Weight | 169.20 g/mol | 169.20 g/mol | Same atomic composition. |

| Melting Point | Identical | Identical | Crystal lattice forces are identical. |

| Boiling Point | Identical | Identical | Intermolecular forces are identical. |

| Solubility (in achiral solvents) | Identical | Identical | Solute-solvent interactions are identical. |

| Specific Rotation [α] | Equal in magnitude, opposite in sign | Equal in magnitude, opposite in sign | Differential interaction with plane-polarized light. |

Analytical Strategies for Enantiomeric Discrimination

A multi-faceted approach is essential for the robust analysis of chiral compounds. The primary goals are to determine the enantiomeric excess (ee) or enantiomeric purity and, if necessary, to assign the absolute configuration of a sample. The two most powerful and commonly employed techniques in a drug development setting are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Caption: Decision workflow for selecting an appropriate analytical method for chiral amine analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most versatile and widely used technique for separating and quantifying enantiomers.[2] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Expertise & Causality: The choice of CSP is critical. For chiral amines like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice.[3][4] This is because their carbamate groups can act as both hydrogen-bond donors and acceptors, and the phenyl groups allow for π-π stacking interactions.[5] These multiple potential interaction sites (hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance) within the chiral grooves of the polysaccharide create a robust environment for enantiomeric discrimination.

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection:

-

Begin with a polysaccharide-based CSP, such as one coated with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate). These are known for their broad applicability.[1]

-

-

Mobile Phase Screening:

-

Normal Phase: Start with a simple mobile phase of Hexane/Isopropanol (IPA) (e.g., 90:10 v/v). The alcohol acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. Adjust the IPA concentration (5-30%) to optimize retention and resolution.[3]

-

Additives: For primary amines, peak tailing can be an issue due to strong interactions with residual silanols on the silica support. Add a small amount of a basic modifier, such as diethylamine (DEA) or ethanolamine (0.1%), to the mobile phase to improve peak shape and reproducibility.

-

-

Sample Preparation:

-

Dissolve the amine sample in the mobile phase or a compatible solvent (e.g., ethanol) at a concentration of ~1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.

-

-

Chromatographic Conditions (Initial):

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm or a wavelength specific to the fluorophenyl group (~265 nm).

-

Injection Volume: 5-10 µL.

-

-

Optimization:

-

If resolution is poor, systematically vary the alcohol modifier (e.g., switch to ethanol) or its percentage.

-

Lowering the temperature can sometimes improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.

-

-

Validation & Quantification:

-

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100.

-

NMR Spectroscopy for Enantiomeric Purity

NMR spectroscopy is a powerful tool for determining enantiomeric purity, especially when a chromatographic method is not available. Since enantiomers are isochronous (have identical NMR spectra) in an achiral solvent, a chiral auxiliary must be used to induce diastereotopicity.

Trustworthiness: This is achieved by converting the pair of enantiomers into a pair of diastereomers, which have different physical properties and are, therefore, anisochronous (exhibiting distinct NMR signals). This can be done reversibly with a Chiral Solvating Agent (CSA) or irreversibly by forming a new covalent bond with a Chiral Derivatizing Agent (CDA).[6]

Experimental Protocol: Enantiomeric Purity by NMR using a Chiral Derivatizing Agent (CDA)

This protocol uses a generic enantiopure CDA, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride), which reacts with the amine to form stable diastereomeric amides.[7]

-

Sample Preparation:

-

In an NMR tube, dissolve a precise amount of the amine sample (e.g., 5 mg, ~0.03 mmol) in 0.6 mL of a dry deuterated solvent (e.g., CDCl₃).

-

Add a slight excess of the enantiopure CDA (e.g., 1.1 equivalents).

-

Add a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 equivalents) to scavenge the HCl byproduct.

-

Shake the tube for 30-60 seconds to ensure the reaction goes to completion.[8]

-

-

NMR Acquisition:

-

Data Analysis:

-

Identify a pair of well-resolved signals corresponding to a specific proton or the CF₃ group in the two diastereomeric products.

-

Carefully integrate these two signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original amine sample.

-

Self-Validation: The reaction must proceed to 100% completion to ensure that the measured ratio is accurate and not skewed by kinetic resolution. This can be confirmed by the complete disappearance of the starting amine's signals.

-

Caption: Workflow for determining enantiomeric ratio using a Chiral Derivatizing Agent (CDA) and NMR.

Absolute Configuration Determination

While HPLC and NMR can quantify the ratio of enantiomers, they do not inherently assign the absolute configuration (i.e., which peak or signal corresponds to S and which to R).

-

X-ray Crystallography: This is the definitive method for determining absolute configuration.[9] The process involves forming a salt of the amine with a chiral acid of known absolute configuration (e.g., (R,R)-tartaric acid). The resulting diastereomeric salt is crystallized, and its three-dimensional structure is determined by single-crystal X-ray diffraction. Knowing the configuration of the chiral acid allows for the unambiguous assignment of the amine's stereocenter.[10]

-

Vibrational Circular Dichroism (VCD): A spectroscopic technique that can determine absolute configuration by comparing the experimental VCD spectrum to one predicted by quantum chemical calculations.

-

Correlation: If an authentic, certified standard of one enantiomer is available, its retention time (in HPLC) or NMR spectrum (with a CDA) can be directly compared to the unknown sample.

Conclusion

The stereochemical analysis of (S)- and (R)-1-(4-Fluorophenyl)-2-methoxyethan-1-amine is a critical step in their utilization as pharmaceutical intermediates. A robust analytical strategy relies on the complementary strengths of chiral HPLC for high-throughput separation and quantification, and NMR spectroscopy with chiral auxiliaries for orthogonal confirmation of enantiomeric purity. The principles and detailed protocols outlined in this guide provide a validated framework for researchers to ensure the stereochemical integrity of their materials, a non-negotiable requirement for the advancement of safe and effective chiral drugs. The definitive assignment of absolute configuration, when required, is best achieved through single-crystal X-ray crystallography.

References

-

Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

-

Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. [Link]

-

Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry. [Link]

-

Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry. [Link]

-

A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]

-

PROCESSES FOR THE PREPARATION OF (S)-1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE. Patent 2817288. [Link]

-

Synthesis of 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethan-1-one. PrepChem.com. [Link]

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

-

Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. SciELO South Africa. [Link]

- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

-

(PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]

-

4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. PubMed. [Link]

-

Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]

-

Generic (S)- and (R)-methoxy-α-trifluoromethyl-α-phenylacetic acid (MTPA) esters in their assumed preferred conformation, with the typical signs of Δδ = δS − δR. ResearchGate. [Link]

-

A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. Quick Company. [Link]

-

Two compounds of 1-((4-bromothiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine, and 1-((4-bromo-5-methylthiophen-2-yl)methyl. Preprints.org. [Link]

- Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine.

-

Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Acta Crystallographica Section E. [Link]

-

Enantioseparation of P-Stereogenic 1-Adamantyl Arylthiophosphonates and Their Stereospecific Transformation to 1-Adamantyl Aryl-H-phosphinates. MDPI. [Link]

-

Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. MDPI. [Link]

-

6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E. [Link]

Sources

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. preprints.org [preprints.org]

An In-depth Technical Guide to 1-(4-Fluorophenyl)-2-methoxyethanamine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel compound 1-(4-Fluorophenyl)-2-methoxyethanamine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic synthesis, spectroscopic analysis, and structure-activity relationships of analogous compounds to present a scientifically grounded projection of its properties and potential. This approach is designed to empower researchers in their exploration of this and similar chemical entities.

Core Molecular Identifiers

The foundational step in the study of any chemical compound is the unambiguous definition of its structure. The following identifiers for 1-(4-Fluorophenyl)-2-methoxyethanamine have been established:

| Identifier | Value | Source |

| SMILES | COCC(C1=CC=C(C=C1)F)N | PubChem |

| InChIKey | RJKVATIGJAVHNL-UHFFFAOYSA-N | PubChem |

| Molecular Formula | C9H12FNO | PubChem |

| Molecular Weight | 169.20 g/mol | PubChem |

Proposed Synthesis Pathway: A Logic-Driven Approach

A plausible and efficient route to 1-(4-Fluorophenyl)-2-methoxyethanamine is via the reductive amination of a suitable ketone precursor. This method is widely employed in medicinal chemistry for its versatility and operational simplicity. The proposed two-step synthesis is outlined below.

Step 1: Synthesis of 1-(4-Fluorophenyl)-2-methoxyethanone

The synthesis commences with the preparation of the α-methoxy ketone intermediate. A common and effective method is the methylation of the corresponding α-hydroxy ketone.

-

Reaction: 2-hydroxy-1-(4-fluorophenyl)ethan-1-one to 1-(4-fluorophenyl)-2-methoxyethanone.

-

Rationale: This reaction can be achieved under mild conditions using a methylating agent such as methyl iodide (CH₃I) in the presence of a non-nucleophilic base like sodium hydride (NaH). The base deprotonates the hydroxyl group, forming an alkoxide that readily undergoes Williamson ether synthesis with methyl iodide.

Step 2: Reductive Amination to Yield 1-(4-Fluorophenyl)-2-methoxyethanamine

The final step involves the conversion of the ketone to the primary amine. Reductive amination is a robust method for this transformation.

-

Reaction: 1-(4-fluorophenyl)-2-methoxyethanone with ammonia and a reducing agent to 1-(4-fluorophenyl)-2-methoxyethanamine.

-

Rationale: The ketone reacts with ammonia to form an intermediate imine, which is then reduced in situ to the desired amine. Sodium cyanoborohydride (NaBH₃CN) is a suitable reducing agent as it is selective for the imine over the ketone, preventing side reactions. The reaction is typically carried out in a protic solvent like methanol.

Caption: Proposed two-step synthesis of 1-(4-Fluorophenyl)-2-methoxyethanamine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(4-Fluorophenyl)-2-methoxyethanone

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 2-hydroxy-1-(4-fluorophenyl)ethan-1-one (1.0 eq.) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(4-fluorophenyl)-2-methoxyethanone.

Step 2: Synthesis of 1-(4-Fluorophenyl)-2-methoxyethanamine

-

Dissolve 1-(4-fluorophenyl)-2-methoxyethanone (1.0 eq.) in methanol.

-

Add a solution of ammonia in methanol (excess) to the ketone solution.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium cyanoborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Acidify the reaction mixture with aqueous HCl.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Wash the aqueous residue with dichloromethane to remove any unreacted ketone.

-

Basify the aqueous layer with aqueous NaOH and extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-Fluorophenyl)-2-methoxyethanamine.

Predicted Analytical Characterization

The structural elucidation of the final compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar phenethylamine derivatives, the following spectral data are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Two sets of doublets of doublets in the aromatic region (approx. δ 7.0-7.4 ppm), characteristic of a para-substituted fluorophenyl ring.

-

Methine Proton (-CH(N)-): A triplet or doublet of doublets (approx. δ 4.0-4.5 ppm) coupled to the adjacent methylene protons.

-

Methoxy Protons (-OCH₃): A singlet at approximately δ 3.3-3.5 ppm.

-

Methylene Protons (-CH₂-O-): A multiplet or two distinct signals (diastereotopic protons) depending on chirality, adjacent to the methoxy and methine groups.

-

Amine Protons (-NH₂): A broad singlet that may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons: Four signals in the aromatic region (approx. δ 115-165 ppm), with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF).

-

Methine Carbon (-CH(N)-): A signal around δ 50-60 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 58-60 ppm.

-

Methylene Carbon (-CH₂-O-): A signal around δ 75-85 ppm.

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is expected to yield a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern of phenethylamines in mass spectrometry is well-documented.[1][2][3]

-

Predicted [M+H]⁺: m/z = 170.09

-

Key Fragmentation Pathways:

-

Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines, leading to a fragment ion.

-

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.

-

Benzylic Cleavage: Cleavage of the bond between the methine carbon and the fluorophenyl ring.

-

Caption: Predicted major fragmentation pathways in ESI-MS.

Potential Applications and Biological Activity

The introduction of fluorine into phenethylamine scaffolds can significantly modulate their pharmacological properties.[4][5][6] The presence of a 4-fluoro substituent is a common motif in many centrally acting drugs.

Neurological and Psychiatric Research

-

Monoamine Reuptake Inhibition: Phenethylamines are the parent structures for many monoamine neurotransmitters (dopamine, norepinephrine, serotonin). It is plausible that 1-(4-fluorophenyl)-2-methoxyethanamine could act as a monoamine reuptake inhibitor, a mechanism central to the action of many antidepressants and stimulants.

-

Receptor Binding: The fluorophenyl moiety could facilitate binding to various CNS receptors, including serotonin and dopamine receptors. The methoxy group may also influence receptor affinity and selectivity.

Drug Development Scaffold

The primary amine of 1-(4-fluorophenyl)-2-methoxyethanamine serves as a versatile chemical handle for further derivatization. This allows for the exploration of a wide chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

Conclusion

While direct experimental data for 1-(4-Fluorophenyl)-2-methoxyethanamine is not yet widely available, this guide provides a robust framework for its synthesis, characterization, and potential exploration. The proposed synthetic route is based on reliable and well-established chemical transformations. The predicted analytical data offer a benchmark for researchers undertaking the synthesis and characterization of this novel compound. The hypothesized biological activities, grounded in the known pharmacology of related fluorinated phenethylamines, provide a rationale for its investigation in the fields of neuroscience and medicinal chemistry. This document serves as a testament to the power of applying fundamental chemical principles to navigate and illuminate uncharted areas of chemical space.

References

- Miyaguchi, H., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(18), 12345–12351.

- Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 566-589.

- Brandt, S. D., et al. (2020). The psychoactive informational properties of fluorinated phenethylamines. Drug and Alcohol Dependence, 216, 108252.

- Kojima, Y., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(9), 2399–2408.

- Tsai, C. H., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(6), 1489.

- Caspar, A., et al. (1985). [Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat]. Annales Pharmaceutiques Francaises, 43(3), 255-265.

Sources

- 1. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]

- 4. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling: pKa Determination of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine Derivatives

Executive Summary

1-(4-Fluorophenyl)-2-methoxyethan-1-amine represents a specialized class of

This technical guide provides a rigorous analysis of the electronic factors defining the

Part 1: Structural Analysis & Theoretical pKa Prediction

Electronic Environment and Inductive Effects

To accurately predict the

-

The 4-Fluorophenyl Group (Benzylic Attachment):

-

Unlike phenethylamines (

), benzylic amines exhibit lower -

The Para-Fluorine substituent adds a further withdrawing effect (

), lowering the electron density available on the nitrogen lone pair, thereby decreasing basicity.

-

-

The

-Methoxy Group:-

The methoxy group at the C2 position exerts a strong inductive withdrawing effect (

) through the ethylene backbone. In aliphatic analogs, the addition of a

-

Comparative Data & Predicted Values

Based on Hammett equation principles and additive substituent effects, the predicted

Table 1: Comparative pKa Values and Structural Analogues

| Compound | Structure | Experimental pKa | Electronic Factors |

| Benzylamine | 9.33 (aq) | Baseline benzylic amine reference. | |

| 4-Fluorobenzylamine | 9.10 (aq) | Fluorine exerts | |

| 2-Methoxyethanamine | 9.50 (aq) | ||

| Target Molecule | See Structure Below | 7.9 – 8.4 (Pred) | Combined benzylic, 4-F, and |

Implication: A

in the low 8s suggests that at physiological pH (7.4), a significant fraction (~10-20%) of the molecule exists as the uncharged free base. This is highly favorable for passive diffusion across the Blood-Brain Barrier compared to stronger bases (), which are >99% protonated.

Part 2: Experimental Determination Protocol

Methodology: Potentiometric Titration

For lipophilic amines with

Prerequisites:

-

Purity: Analyte must be >98% pure (confirmed by HPLC/NMR) to avoid error from synthesis precursors.

-

Solvent System: Due to the lipophilicity of the fluorophenyl group, pure aqueous titration may cause precipitation. A co-solvent system (Methanol/Water) is recommended, with subsequent Yasuda-Shedlovsky extrapolation to zero organic solvent.

Workflow Diagram

The following diagram outlines the critical path for accurate

Figure 1: Decision tree for potentiometric pKa determination, accounting for solubility constraints typical of fluorinated organics.

Step-by-Step Protocol

Step 1: System Calibration (The "Blank") Before introducing the analyte, titrate the blank solvent (0.1 M KCl background electrolyte) with 0.1 M HCl and 0.1 M KOH.

-

Purpose: Determine the exact standard electrode potential (

) and ionic product of water (

Step 2: Sample Preparation

Dissolve

-

Critical Control: Maintain temperature at exactly 25.0°C ± 0.1°C using a jacketed vessel. Fluctuations of 1°C can shift

by 0.03 units.

Step 3: Alkalimetric Titration Titrate the acidified sample with standardized 0.1 M KOH (carbonate-free).

-

Data Collection: Record pH readings after stabilization (<0.1 mV/sec drift).

-

Range: Ensure data points cover the range from pH 3.0 to pH 11.0 to capture the full buffer region.

Step 4: Data Analysis (Bjerrum Method)

Calculate the formation function

-

The

is the pH at which

Part 3: Biological Implications & Visualization

The

Ionization Pathway

The equilibrium between the protonated cation (soluble, receptor-active) and the free base (membrane permeable) is shifted by the electron-withdrawing fluorine and methoxy groups.

Figure 2: Ionization equilibrium shifted by electron-withdrawing substituents, favoring the free base form at lower pH compared to non-substituted amines.

Calculated Distribution at Physiological pH (7.4)

Using the Henderson-Hasselbalch equation with our predicted

-

If pKa = 9.8 (Phenethylamine): ~0.4% Free Base (Poor passive diffusion).

-

If pKa = 8.2 (Target Molecule): ~13.7% Free Base (Enhanced passive diffusion).

This significant shift highlights why this compound derivatives are of interest in medicinal chemistry for CNS-targeting applications.

References

-

PubChem. (n.d.). 4-Fluorobenzylamine.[1] National Center for Biotechnology Information. Retrieved from [Link]

-

Guide to Pharmacology. (n.d.). Phenethylamine: Physico-chemical Properties. IUPHAR/BPS. Retrieved from [Link]

-

U.S. EPA. (n.d.). CompTox Chemicals Dashboard: 2-amino-1-(4-fluorophenyl)ethanone. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine from 4-fluorobenzaldehyde: An Application Note and Protocol

Abstract

This comprehensive guide details a robust and efficient two-step synthesis of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis commences with the formation of 4-fluorobenzaldehyde O-methyl oxime from 4-fluorobenzaldehyde, followed by its reduction to the target primary amine. This document provides a detailed, step-by-step protocol, explains the underlying chemical principles, and offers insights into the critical parameters for successful synthesis, purification, and characterization.

Introduction

This compound is a key intermediate in the development of various therapeutic agents. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets, while the methoxyethanamine moiety provides a versatile scaffold for further chemical modifications. This application note presents a reliable synthetic route starting from the readily available 4-fluorobenzaldehyde, designed for researchers and professionals in drug development and organic synthesis.

Synthetic Strategy

The chosen synthetic pathway involves two primary transformations:

-

Oximation: The carbonyl group of 4-fluorobenzaldehyde is converted to an O-methyl oxime. This reaction proceeds via nucleophilic addition of methoxyamine to the aldehyde, followed by dehydration to form the stable C=N double bond of the oxime ether.

-

Reduction: The C=N bond of the O-methyl oxime is subsequently reduced to a C-N single bond, and the N-O bond is cleaved to yield the desired primary amine. This transformation is effectively achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

This two-step approach is advantageous due to the high yields and selectivity of each step, and the commercial availability of the starting materials.

Visualizing the Workflow

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

PART 1: Synthesis of 4-Fluorobenzaldehyde O-methyl oxime (Intermediate)

This protocol is adapted from general procedures for oxime synthesis.[1]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 4-Fluorobenzaldehyde | 124.11 | 10.0 g (80.6 mmol) | 1.0 |

| Methoxyamine hydrochloride | 83.52 | 8.1 g (97.0 mmol) | 1.2 |

| Sodium Acetate (anhydrous) | 82.03 | 8.0 g (97.5 mmol) | 1.2 |

| Ethanol (95%) | - | 100 mL | - |

| Water (distilled or deionized) | - | 50 mL | - |

| Diethyl ether | - | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (80.6 mmol) of 4-fluorobenzaldehyde in 100 mL of 95% ethanol.

-

In a separate beaker, prepare a solution of 8.1 g (97.0 mmol) of methoxyamine hydrochloride and 8.0 g (97.5 mmol) of sodium acetate in 50 mL of water.

-

Add the aqueous solution of methoxyamine hydrochloride and sodium acetate to the ethanolic solution of 4-fluorobenzaldehyde.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-fluorobenzaldehyde O-methyl oxime. The product is typically an oil or a low-melting solid and can be used in the next step without further purification if TLC shows a single major spot.

Expected Characterization Data for 4-Fluorobenzaldehyde O-methyl oxime:

-

Appearance: Colorless to pale yellow oil or solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 8.05 (s, 1H, -CH=N-), 7.60-7.55 (m, 2H, Ar-H), 7.10-7.05 (m, 2H, Ar-H), 3.95 (s, 3H, -O-CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 163.5 (d, J=250 Hz, C-F), 148.0 (C=N), 129.5 (d, J=8.5 Hz, Ar-CH), 128.0 (d, J=3.0 Hz, Ar-C), 115.8 (d, J=22.0 Hz, Ar-CH), 62.0 (O-CH₃).

PART 2: Synthesis of this compound (Final Product)

This protocol utilizes a standard Lithium Aluminum Hydride (LiAlH₄) reduction of an oxime ether.[2]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 4-Fluorobenzaldehyde O-methyl oxime (crude) | 153.15 | ~12.3 g (80.6 mmol) | 1.0 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 6.1 g (160.7 mmol) | 2.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Diethyl ether | - | As needed | - |

| Water (distilled or deionized) | - | As needed for work-up | - |

| 15% Sodium Hydroxide (NaOH) solution | - | As needed for work-up | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

| Hydrochloric Acid (HCl) in diethyl ether (optional) | - | As needed | - |

Procedure:

-

Safety First: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend 6.1 g (160.7 mmol) of LiAlH₄ in 100 mL of anhydrous THF.

-

Dissolve the crude 4-fluorobenzaldehyde O-methyl oxime (~12.3 g, 80.6 mmol) in 100 mL of anhydrous THF and add it to the dropping funnel.

-

Cool the LiAlH₄ suspension to 0 °C using an ice bath.

-

Add the solution of the oxime ether dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Work-up (Fieser Method): [3] Cool the reaction mixture back to 0 °C with an ice bath.

-

Slowly and cautiously add 6.1 mL of water dropwise to quench the excess LiAlH₄. (Hydrogen gas will be evolved).

-

Add 6.1 mL of 15% aqueous sodium hydroxide solution dropwise.

-

Add 18.3 mL of water and stir the mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form.

-

Add anhydrous sodium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.

-

Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.

-

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude amine can be purified by vacuum distillation. Alternatively, it can be converted to its hydrochloride salt by dissolving the crude amine in diethyl ether and adding a solution of HCl in diethyl ether. The precipitated salt can then be collected by filtration, washed with cold ether, and dried. The free base can be regenerated by treatment with a base (e.g., NaOH) and extraction into an organic solvent.

Expected Characterization Data for this compound:

-

Appearance: Colorless to pale yellow liquid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 2H, Ar-H), 7.05-6.95 (m, 2H, Ar-H), 4.15 (dd, J=8.0, 4.0 Hz, 1H, -CH(NH₂)-), 3.40 (dd, J=9.0, 4.0 Hz, 1H, -CH₂O-), 3.30 (dd, J=9.0, 8.0 Hz, 1H, -CH₂O-), 3.25 (s, 3H, -OCH₃), 1.70 (br s, 2H, -NH₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ 162.0 (d, J=245 Hz, C-F), 139.0 (d, J=3.0 Hz, Ar-C), 128.0 (d, J=8.0 Hz, Ar-CH), 115.0 (d, J=21.0 Hz, Ar-CH), 77.0 (-CH₂O-), 59.0 (-OCH₃), 55.0 (-CH(NH₂)-).

-

FT-IR (neat, cm⁻¹): 3380-3300 (N-H stretch), 2930, 2880 (C-H stretch), 1605, 1510 (C=C stretch, aromatic), 1220 (C-F stretch), 1110 (C-O stretch).

Discussion and Mechanistic Insights

The formation of the O-methyl oxime is a classic condensation reaction. The methoxyamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-fluorobenzaldehyde. The subsequent elimination of a water molecule is typically acid-catalyzed, though in this procedure, the slight acidity of the methoxyamine hydrochloride is sufficient to promote the reaction.

The reduction of the O-methyl oxime with LiAlH₄ is a more complex process. It is believed to involve the initial reduction of the C=N double bond to form an intermediate N-alkoxyamine, followed by the reductive cleavage of the N-O bond by another equivalent of hydride to yield the final primary amine.[2] The strong hydridic nature of LiAlH₄ is necessary to effect this transformation, as weaker reducing agents like sodium borohydride are generally not effective for the reduction of oximes or their ethers without additives.[4]

The Fieser work-up is a widely used and effective method for quenching LiAlH₄ reactions and removing the resulting aluminum salts as a filterable solid, which simplifies the purification process.[3][5]

Troubleshooting

-

Low yield in the oximation step: Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or the amount of methoxyamine hydrochloride and sodium acetate.

-

Incomplete reduction: Ensure that the LiAlH₄ is fresh and has been handled under strictly anhydrous conditions. The THF must also be anhydrous. An excess of LiAlH₄ is used to ensure complete reaction.

-

Difficult filtration during work-up: If the aluminum salts form a gelatinous precipitate, adding more anhydrous sodium sulfate and stirring vigorously can help to granulate the solid, making filtration easier.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 4-fluorobenzaldehyde. The two-step sequence of oximation followed by LiAlH₄ reduction is a high-yielding and scalable method suitable for laboratory and potentially industrial applications. The provided experimental details, characterization data, and mechanistic insights will aid researchers in the successful synthesis of this important pharmaceutical intermediate.

References

-

BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

-

Merlic, C. (n.d.). Workup for Aluminum Hydride Reductions. UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2011, July 24). reduction of primary amides to amines with lithium aluminum hydride. Retrieved from [Link]

-

ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up? Retrieved from [Link]

-

University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry, 72(17), 6599–6601. [Link]

- Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 57B(8), 1015-1021 (2018).

- Zeynizadeh, B., & Kouhkan, M. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society, 32(9), 3448-3452.

-

Chemistry Stack Exchange. (2017, January 9). Reduction of oximes with lithium aluminium hydride. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

-

Chemistry Steps. (2020, February 28). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]

- Barbry, D., & Champagne, P. (1995). Reduction of O-acyl oximes with sodium borohydride/iodine system.

-

Ashenhurst, J. (2017, September 1). Reduction of Amides to Amines. Master Organic Chemistry. Retrieved from [Link]

-

OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6436078, 4-Fluorobenzaldehyde oxime. Retrieved from [Link].

-

LookChem. (n.d.). Cas 459-23-4,4-FLUOROBENZALDEHYDE OXIME. Retrieved from [Link]

- Felpin, F.-X., & Boubekeur, K. (2011). Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines in enantioenriched form. Organic & Biomolecular Chemistry, 9(18), 6263-6266.

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, January 9). Reduction of oximes with lithium aluminium hydride. Retrieved from [Link]

- Google Patents. (n.d.). CN101353297A - Synthetic method of 4-fluorobenzaldehyde.

-

ACS Publications. (2016, March 11). Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. Retrieved from [Link]

-

ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

- Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.

-

National Center for Biotechnology Information. (2020, June 30). One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, March 2). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, October 26). O–H bond activation of β,γ-unsaturated oximes via hydrogen atom transfer (HAT) and photoredox dual catalysis. Retrieved from [Link]

Sources

Application Notes and Protocols for Amide Bond Formation: Coupling 1-(4-Fluorophenyl)-2-methoxyethan-1-amine with Carboxylic Acids

Abstract

The formation of amide bonds is a cornerstone of modern medicinal chemistry and drug development.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for coupling the chiral amine, 1-(4-Fluorophenyl)-2-methoxyethan-1-amine, with a variety of carboxylic acids. We will delve into the mechanistic underpinnings of common coupling strategies, offer detailed experimental protocols, and present a comparative analysis of different reagent classes. The unique electronic and steric properties of the title amine—namely the electron-withdrawing nature of the 4-fluorophenyl group and the potential for steric hindrance—necessitate a careful selection of reagents and conditions to achieve high yields and minimize side reactions. This guide aims to provide both foundational knowledge and practical, field-proven insights to navigate these challenges effectively.

Scientific Background: The Nuances of Amide Coupling

The condensation of a carboxylic acid and an amine to form an amide bond is not a spontaneous process. The reaction is thermodynamically challenging as the carboxylic acid is acidic and the amine is basic, leading to a rapid acid-base reaction that forms a non-reactive ammonium-carboxylate salt.[4] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the primary function of a coupling reagent.[4][5]

The choice of coupling reagent is critical and depends on several factors, including the steric hindrance of both the amine and the carboxylic acid, the electronic properties of the substrates, and the potential for side reactions like racemization.[3] For a substrate like this compound, the electron-withdrawing fluorine atom can slightly reduce the nucleophilicity of the amine, while the methoxyethyl group can introduce steric bulk, making the coupling more challenging than with simple primary amines.[6]

Major Classes of Coupling Reagents

Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[3] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate is prone to side reactions, including the formation of a stable N-acylurea, and can lead to racemization.[8][9] To mitigate these issues, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always used. These additives trap the O-acylisourea to form a more stable active ester, which then reacts with the amine.[9][10]

Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) offer high coupling efficiency with a low risk of racemization.[10]

Aminium/Uronium Salts: This class includes HBTU, HCTU, and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[11] HATU, in particular, has become a reagent of choice for difficult couplings, including those with sterically hindered amino acids.[12] It reacts with carboxylic acids to form a highly reactive OAt-active ester, which is more reactive than the corresponding OBt-ester formed with HBTU.[12][13] The presence of the pyridine nitrogen in the HOAt moiety is believed to accelerate the coupling reaction.[12]

Visualization of Reaction Mechanisms and Workflow

General Workflow for Amide Coupling

The following diagram illustrates a typical workflow for the coupling of this compound with a generic carboxylic acid.

Caption: Simplified mechanism of HATU-mediated amide coupling.

Recommended Protocols and Reaction Conditions

The choice of protocol will depend on the specific carboxylic acid being coupled. We present three robust methods, ranging from a general-purpose EDC/HOBt protocol to a high-efficiency HATU protocol for more challenging substrates.

Protocol 1: General Purpose EDC/HOBt Coupling

This method is a reliable starting point for many simple aliphatic and aromatic carboxylic acids.

Materials:

-

Carboxylic Acid (1.0 eq)

-

This compound (1.1 eq)

-

EDC·HCl (1.2 eq) [14]* HOBt (0.1 - 1.0 eq) [14][15]* N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (1.2 - 2.0 eq) [14]* Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in DCM or DMF, add the amine (1.1 eq), HOBt (0.1-1.0 eq), and DIPEA (1.2 eq). [14]2. Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise over 10 minutes. [14]4. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash successively with 1N HCl, saturated NaHCO3 solution, and brine. [16]7. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel. [17]

Protocol 2: High-Efficiency HATU Coupling

This method is recommended for sterically hindered or electron-deficient carboxylic acids, or when the EDC/HOBt method gives low yields. [12] Materials:

Procedure:

-

Dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF. [19]2. Stir the mixture at room temperature for 5-15 minutes to pre-activate the carboxylic acid. [20][21]This step is crucial to prevent guanidinylation of the amine. [20]3. Add the amine (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt. [13]5. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with water and brine to remove DMF and byproducts.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by column chromatography.

Data Summary: Comparative Reaction Conditions

The following table summarizes typical reaction parameters for the different coupling strategies.

| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |

| Coupling Reagent | EDC·HCl | HATU |

| Additive | HOBt | None required (HOAt is part of HATU) |

| Base | DIPEA or Et3N | DIPEA |

| Solvent | DCM or DMF | DMF |

| Temperature | 0 °C to Room Temp | Room Temperature |

| Typical Reaction Time | 12 - 24 hours | 1 - 4 hours |

| Workup | Standard aqueous washes | Standard aqueous washes |

| Ideal For | General purpose, simple substrates | Hindered/electron-deficient substrates |

Troubleshooting and Key Considerations

-

Low Yield: If yields are low, consider switching to a more powerful coupling reagent like HATU. Ensure all reagents are anhydrous, as moisture can hydrolyze the coupling reagents and active intermediates. [22]* Side Reactions: With uronium reagents like HATU, pre-activation of the carboxylic acid before adding the amine is critical to prevent the formation of a guanidinium byproduct with the amine. [20][21]* Racemization: For chiral carboxylic acids, additives like HOBt and HOAt are effective at suppressing racemization. [9][20]Running the reaction at lower temperatures can also help. [9]* Purification: The byproducts of EDC-mediated couplings are generally water-soluble, simplifying purification. [14]The byproduct of DCC, dicyclohexylurea (DCU), is poorly soluble and often requires filtration to remove. [23]If purification is challenging, consider alternative methods like recrystallization or reversed-phase chromatography. [17]

Conclusion

The successful coupling of this compound with carboxylic acids is readily achievable with a systematic approach to reaction design. For straightforward couplings, the EDC/HOBt protocol offers a reliable and cost-effective method. For more challenging substrates, where steric or electronic factors impede the reaction, the use of a more potent uronium salt reagent such as HATU is highly recommended. By understanding the underlying mechanisms and following the detailed protocols and troubleshooting advice provided, researchers can efficiently synthesize a diverse range of amide products for applications in drug discovery and development.

References

-

Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Available from: [Link]

-

Wikipedia. Carbodiimide. Available from: [Link]

-

PubMed. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Available from: [Link]

-

ACS Publications. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway | Organic Letters. Available from: [Link]

-

ACS Publications. Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Available from: [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

-

Biotage. How should I purify a complex, polar, amide reaction mixture?. Available from: [Link]

-

ResearchGate. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of Fluorinated Amines: A Personal Account. Available from: [Link]

-

Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

-

MDPI. Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. Available from: [Link]

-

Royal Society of Chemistry. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Available from: [Link]

-

Synple Chem. Application Note – Amide coupling 96-well plate kit. Available from: [Link]

-

Wikipedia. HATU. Available from: [Link]

-

ResearchGate. What is the best technique for amide purification?. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

-

Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]

-

ResearchGate. Coupling Reagents. Available from: [Link]

-

Reddit. amide coupling help : r/Chempros. Available from: [Link]

-

YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Available from: [Link]

-

Reddit. HATU/PyBOP coupling procedure question : r/Chempros. Available from: [Link]

-

Organic Synthesis. Acid-Amine Coupling using EDCI. Available from: [Link]

-

Organic Syntheses. 6 - Organic Syntheses Procedure. Available from: [Link]

-

Celerity. Optimizing Peptide Coupling: Key Techniques. Available from: [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

-

National Center for Biotechnology Information. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Available from: [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. synplechem.com [synplechem.com]

- 3. hepatochem.com [hepatochem.com]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. blogs.rsc.org [blogs.rsc.org]

- 7. Carbodiimide - Wikipedia [en.wikipedia.org]

- 8. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. jpt.com [jpt.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. peptide.com [peptide.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. reddit.com [reddit.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. reddit.com [reddit.com]

Procedure for N-alkylation of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine

Application Note & Protocol

Abstract

The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, pivotal to the construction of secondary amines that are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials[1]. This guide provides a comprehensive examination and a field-proven protocol for the N-alkylation of 1-(4-fluorophenyl)-2-methoxyethan-1-amine, a key intermediate in medicinal chemistry. We will dissect common alkylation strategies, ultimately focusing on reductive amination as the superior method for achieving clean, selective mono-alkylation. The protocol detailed herein utilizes sodium triacetoxyborohydride, a mild and selective reducing agent, ensuring high yields and operational simplicity. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood methodology for synthesizing N-alkylated phenethylamine derivatives.

Strategic Analysis: Selecting the Optimal N-Alkylation Pathway

The synthesis of a secondary amine from a primary amine like this compound can be approached through several pathways. The choice of method is critical, as it directly impacts reaction efficiency, selectivity, and overall yield.

The Challenge of Direct Alkylation

Direct alkylation of amines with alkyl halides is often the first method considered. However, this pathway is fraught with challenges, most notably the issue of over-alkylation[2][3]. The secondary amine product is frequently more nucleophilic than the primary amine starting material, leading to a competitive reaction that forms an undesired tertiary amine. Achieving selective mono-alkylation is difficult and often results in complex product mixtures that require tedious purification[1][4].

Reductive Amination: The Superior Approach

Reductive amination, also known as reductive alkylation, circumvents the selectivity problems inherent in direct alkylation[5][6]. This one-pot reaction converts a primary amine and a carbonyl compound (an aldehyde or ketone) into a secondary amine via an intermediate imine[7]. The in-situ reduction of the imine is the key step that ensures mono-alkylation and prevents the formation of tertiary amines[4].

The overall transformation is as follows: R¹-NH₂ + O=CHR² → [R¹-N=CHR²] --(Reducing Agent)--> R¹-NH-CH₂R²

This method is widely favored in medicinal chemistry for its efficiency, broad substrate scope, and high yields[1].

Causality of Reagent Selection: Why Sodium Triacetoxyborohydride?

The success of a reductive amination hinges on the choice of the reducing agent, which must selectively reduce the imine (or the protonated iminium ion) in the presence of the starting carbonyl compound[8].

-

Sodium Borohydride (NaBH₄): A powerful reducing agent, but it lacks the necessary selectivity. It can readily reduce the starting aldehyde or ketone, competing with imine formation and lowering the yield of the desired product[7].

-

Sodium Cyanoborohydride (NaBH₃CN): This reagent offers excellent selectivity for iminium ions over carbonyls, especially under mildly acidic conditions (pH 6-8)[4][8]. However, its significant drawback is its high toxicity. It can release highly toxic hydrogen cyanide gas, particularly in acidic media, posing a significant safety risk[9][10][11].

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent has emerged as the gold standard for reductive amination[12]. The electron-withdrawing acetoxy groups moderate its reducing power, making it exceptionally mild and selective[13]. It rapidly reduces iminium ions but is inert toward most aldehydes and ketones[8]. Crucially, it is significantly less toxic than NaBH₃CN and can be handled with greater safety. Its effectiveness in a one-pot procedure across a range of solvents like 1,2-dichloroethane (DCE) and tetrahydrofuran (THF) makes it the reagent of choice[12][13].

Reaction Mechanism: Reductive Amination

The reductive amination process occurs in two primary stages within a single reaction vessel:

-

Imine Formation: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a hemiaminal intermediate, which then undergoes dehydration to yield an imine (also known as a Schiff base). This equilibrium is typically catalyzed by a weak acid.

-

Hydride Reduction: The reducing agent, NaBH(OAc)₃, delivers a hydride ion (H⁻) to the electrophilic carbon of the imine (or more accurately, the protonated iminium ion), reducing the C=N double bond to a C-N single bond and forming the final secondary amine product.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 7. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sodium triacetoxyborohydride [organic-chemistry.org]

Troubleshooting & Optimization

Improving yield in the synthesis of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine

Technical Support Center: High-Yield Synthesis of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine

Case ID: #SYN-4F-MET-001

Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Status: Open

Subject: Optimization of Yield and Purity in

Executive Summary

You are encountering yield attrition during the synthesis of This compound . This specific scaffold presents two distinct chemical challenges that often go undiagnosed in standard protocols:

-

Competitive Elimination: During the installation of the methoxy group, the

-bromo ketone precursor is prone to elimination, forming enones rather than the desired ether. -

Dimerization & Defluorination: The reductive amination step carries a high risk of secondary amine formation ("dimerization") and, if catalytic hydrogenation is used, the loss of the metabolic stability-enhancing fluorine atom (hydrodefluorination).[1]

This guide replaces standard "cookbook" recipes with a mechanistic troubleshooting workflow designed to isolate and resolve these specific failure modes.

Module 1: The Methoxylation Step (Ether Installation)

User Query: "My yield for the intermediate 2-methoxy-1-(4-fluorophenyl)ethan-1-one is inconsistent (40-60%). I see multiple spots on TLC."

Technical Diagnosis:

The reaction of 2-bromo-1-(4-fluorophenyl)ethan-1-one with methoxide is a competition between substitution (

Optimized Protocol (The "Cold-Addition" Method):

To maximize the

-

Solvent System: Use anhydrous Methanol (MeOH).[1] Avoid THF/MeOH mixtures to prevent solubility issues with the bromide salt byproduct.

-

Reagent: Sodium Methoxide (NaOMe), 0.98 equivalents.[1] Crucial: Do not use excess base.

-

Procedure:

-

Dissolve the

-bromo ketone in MeOH (5 mL/g) and cool to -10°C . -

Add NaOMe solution dropwise over 30 minutes.

-

Allow to warm only to

C, not room temperature, until TLC confirms consumption of starting material. -

Quench: Add dilute HCl immediately to neutralize residual base before workup.[1]

-

Troubleshooting Checkpoint:

| Observation | Root Cause | Corrective Action |

|---|

| New spot (

Module 2: Reductive Amination (The Yield-Critical Step)

User Query: "I am getting a mix of primary and secondary amines, and my Fluorine signal is disappearing in NMR when I use Pd/C."